Cas no 1508793-80-3 (1-(4-fluoro-3-methylphenyl)cyclobutylmethanol)

1-(4-Fluoro-3-methylphenyl)cyclobutylmethanol is a fluorinated cyclobutyl alcohol derivative with potential applications in pharmaceutical and fine chemical synthesis. Its structure combines a cyclobutylmethanol core with a substituted aromatic ring, featuring a fluorine atom and a methyl group at the 4- and 3-positions, respectively. This compound may serve as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules due to its unique steric and electronic properties. The fluorine substituent enhances metabolic stability and binding affinity, while the cyclobutyl group contributes to conformational rigidity. Its synthesis and reactivity make it valuable for exploratory research in drug discovery and specialty chemical applications.
1-(4-fluoro-3-methylphenyl)cyclobutylmethanol structure
1508793-80-3 structure
Product name:1-(4-fluoro-3-methylphenyl)cyclobutylmethanol
CAS No:1508793-80-3
MF:C12H15FO
Molecular Weight:194.245307207108
CID:6479829
PubChem ID:83685470

1-(4-fluoro-3-methylphenyl)cyclobutylmethanol 化学的及び物理的性質

名前と識別子

    • 1-(4-fluoro-3-methylphenyl)cyclobutylmethanol
    • [1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
    • EN300-1817398
    • 1508793-80-3
    • インチ: 1S/C12H15FO/c1-9-7-10(3-4-11(9)13)12(8-14)5-2-6-12/h3-4,7,14H,2,5-6,8H2,1H3
    • InChIKey: RSTSEWUGRWZHOD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C1(CO)CCC1

計算された属性

  • 精确分子量: 194.110693260g/mol
  • 同位素质量: 194.110693260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 20.2Ų

1-(4-fluoro-3-methylphenyl)cyclobutylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1817398-0.05g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
0.05g
$959.0 2023-09-19
Enamine
EN300-1817398-0.5g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
0.5g
$1097.0 2023-09-19
Enamine
EN300-1817398-5.0g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
5g
$3313.0 2023-06-03
Enamine
EN300-1817398-2.5g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
2.5g
$2240.0 2023-09-19
Enamine
EN300-1817398-1.0g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
1g
$1142.0 2023-06-03
Enamine
EN300-1817398-10g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
10g
$4914.0 2023-09-19
Enamine
EN300-1817398-1g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
1g
$1142.0 2023-09-19
Enamine
EN300-1817398-10.0g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
10g
$4914.0 2023-06-03
Enamine
EN300-1817398-0.1g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
0.1g
$1005.0 2023-09-19
Enamine
EN300-1817398-0.25g
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
1508793-80-3
0.25g
$1051.0 2023-09-19

1-(4-fluoro-3-methylphenyl)cyclobutylmethanol 関連文献

1-(4-fluoro-3-methylphenyl)cyclobutylmethanolに関する追加情報

Introduction to 1-(4-fluoro-3-methylphenyl)cyclobutylmethanol (CAS No. 1508793-80-3) and Its Applications in Modern Chemical Biology

1-(4-fluoro-3-methylphenyl)cyclobutylmethanol, identified by the CAS number 1508793-80-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a cyclobutyl moiety linked to a phenyl ring substituted with a fluoro and a methyl group, respectively. The structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The fluoro and methyl substituents in the phenyl ring play crucial roles in modulating the electronic properties and biological activity of the molecule. The presence of a fluoro atom, for instance, can enhance metabolic stability and binding affinity, while the methyl group can influence the overall shape and hydrophobicity of the compound. These characteristics are particularly valuable in drug design, where subtle structural modifications can significantly impact efficacy and selectivity.

In recent years, there has been growing interest in exploring the potential of cyclobutyl-containing compounds in medicinal chemistry. The rigid cyclobutyl ring provides a stable scaffold that can be easily modified to create diverse chemical libraries. This structural motif has been shown to improve oral bioavailability and reduce metabolic degradation, making it an attractive choice for drug development.

One of the most compelling aspects of 1-(4-fluoro-3-methylphenyl)cyclobutylmethanol is its versatility in serving as a building block for more complex molecules. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties. For example, its core structure has been incorporated into molecules targeting specific biological pathways, such as G protein-coupled receptors (GPCRs) and enzyme inhibitors. The ability to fine-tune the chemical properties of these derivatives allows for the development of highly selective therapeutic agents.

The fluoro substituent, in particular, has been extensively studied for its ability to modulate drug-receptor interactions. Fluorine atoms can influence both the electronic distribution and steric environment of a molecule, leading to improved binding affinity and reduced off-target effects. This has made fluorinated compounds valuable in the design of small-molecule drugs used to treat a wide range of diseases.

Recent advances in computational chemistry have further accelerated the discovery and optimization of compounds like 1-(4-fluoro-3-methylphenyl)cyclobutylmethanol. Molecular modeling techniques allow researchers to predict the biological activity of potential drug candidates with high accuracy before conducting costly wet-lab experiments. This approach has significantly reduced the time and resources required to develop novel therapeutics.

The cyclobutylmethanol moiety itself offers unique chemical properties that make it useful in various biochemical applications. The alcohol functional group provides a site for further derivatization, allowing for the creation of esters, ethers, or other functionalized compounds. These derivatives can be used as intermediates in synthetic pathways or as probes to study enzyme mechanisms.

In addition to its pharmaceutical applications, 1-(4-fluoro-3-methylphenyl)cyclobutylmethanol has shown promise in materials science and agrochemical research. Its structural features make it a suitable candidate for developing novel polymers or specialty chemicals with tailored properties. The fluoro and methyl groups can influence surface tension, solubility, and other physical characteristics, making this compound valuable in industrial applications.

The synthesis of 1-(4-fluoro-3-methylphenyl)cyclobutylmethanol typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques allow for efficient construction of complex molecular frameworks while minimizing unwanted side products.

As research continues to uncover new applications for cyclobutyl-containing compounds, 1-(4-fluoro-3-methylphenyl)cyclobutylmethanol is poised to play an increasingly important role in chemical biology and drug discovery. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop innovative therapeutic solutions.

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